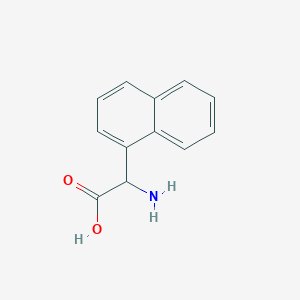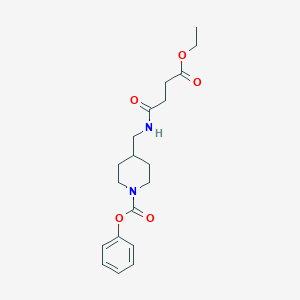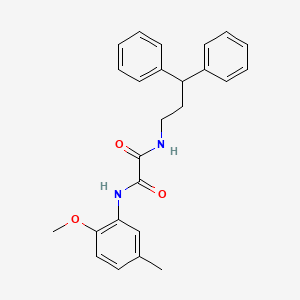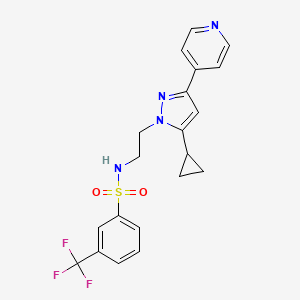![molecular formula C13H18F3NO4S2 B2622703 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol CAS No. 1396806-90-8](/img/structure/B2622703.png)
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol is a complex organic compound that features a combination of functional groups, including a methylsulfanyl group, a trifluoromethoxy group, and a benzenesulfonamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol likely involves multiple steps, including the introduction of each functional group. A possible synthetic route could involve:
Formation of the butan-2-ol backbone: This could be achieved through a Grignard reaction or an aldol condensation.
Introduction of the methylsulfanyl group: This could be done via a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the trifluoromethoxybenzenesulfonamido group: This step might involve a sulfonation reaction followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzenesulfonamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deoxygenated products.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
The compound might be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonamido group could form hydrogen bonds with the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(methylsulfanyl)-2-{[4-(methoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(ethylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the trifluoromethoxy group in 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4S2/c1-12(18,7-8-22-2)9-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQVTEKDYFLREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2622624.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)

![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)


![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)




